N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide
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Overview
Description
N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to a pyrimidine ring with a hydroxyl group and a carboxamide group. The unique structure of this compound makes it an interesting subject for chemical synthesis and biological studies.
Mechanism of Action
Target of Action
The primary target of N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is Leukotriene A-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .
Mode of Action
This interaction could potentially alter the production of leukotrienes, thereby influencing inflammatory and allergic responses .
Biochemical Pathways
The compound likely affects the leukotriene biosynthesis pathway , given its target. Leukotrienes are produced from arachidonic acid via the 5-lipoxygenase pathway. By interacting with Leukotriene A-4 hydrolase, the compound could potentially disrupt this pathway, affecting the production of leukotrienes and ultimately influencing inflammatory and allergic responses .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Leukotriene A-4 hydrolase and the subsequent impact on leukotriene production . By potentially altering leukotriene production, the compound could influence a variety of cellular processes related to inflammation and allergic responses .
Biochemical Analysis
Biochemical Properties
These reactions could potentially influence its interactions with enzymes, proteins, and other biomolecules .
Cellular Effects
Similar compounds have been shown to exhibit anti-inflammatory and antioxidant activities . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
These reactions could potentially lead to binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Synthesis of the pyrimidine ring: The 4-(benzyloxy)benzaldehyde is then reacted with a suitable amine and a formamide derivative to form the pyrimidine ring. This step may involve cyclization reactions under acidic or basic conditions.
Introduction of the hydroxyl group: The hydroxyl group can be introduced through selective oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Formation of the carboxamide group: The final step involves the reaction of the pyrimidine intermediate with an amine or ammonia to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other strong reducing agents.
Substitution: Sodium hydride, potassium tert-butoxide, and other strong bases.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(benzyloxy)phenyl)-6-methoxypyrimidine-4-carboxamide: Similar structure with a methoxy group instead of a hydroxyl group.
N-(4-(benzyloxy)phenyl)-6-aminopyrimidine-4-carboxamide: Similar structure with an amino group instead of a hydroxyl group.
N-(4-(benzyloxy)phenyl)-6-chloropyrimidine-4-carboxamide: Similar structure with a chloro group instead of a hydroxyl group.
Uniqueness
N-(4-(benzyloxy)phenyl)-6-hydroxypyrimidine-4-carboxamide is unique due to the presence of the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The hydroxyl group can participate in hydrogen bonding and other interactions, making this compound distinct from its analogs with different substituents.
Properties
IUPAC Name |
6-oxo-N-(4-phenylmethoxyphenyl)-1H-pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c22-17-10-16(19-12-20-17)18(23)21-14-6-8-15(9-7-14)24-11-13-4-2-1-3-5-13/h1-10,12H,11H2,(H,21,23)(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGWWTBTRUHRNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C3=CC(=O)NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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